3-Bromo-4-methoxybenzene-1,2-diamine
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Overview
Description
3-Bromo-4-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2O. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and two amine groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxybenzene-1,2-diamine typically involves multiple steps. One common method includes:
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxybenzene-1,2-diamine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.
Oxidation and Reduction: The amine groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine or bromine-containing compounds.
Reduction: Commonly employs reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield various brominated derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
3-Bromo-4-methoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.
3-Bromoanisole: Contains a bromine and methoxy group but lacks the amine groups.
Uniqueness
3-Bromo-4-methoxybenzene-1,2-diamine is unique due to the presence of both bromine and methoxy groups along with two amine groups.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-bromo-4-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3 |
InChI Key |
SWVKPTVSEUJITH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)N)Br |
Origin of Product |
United States |
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